molecular formula C5H12N2O2S2 B8495519 4-Methanesulfonylamino-thiobutyramide

4-Methanesulfonylamino-thiobutyramide

Cat. No.: B8495519
M. Wt: 196.3 g/mol
InChI Key: FPBZGMGAOWBXCV-UHFFFAOYSA-N
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Description

4-Methanesulfonylamino-thiobutyramide is a sulfonamide-thioamide derivative characterized by a methanesulfonylamino group (-SO₂NH₂CH₃) and a thiobutyramide moiety (-CS-NH-C₃H₇). Sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition), while thioamides exhibit unique hydrogen-bonding capabilities that can influence bioavailability and target binding .

Properties

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

4-(methanesulfonamido)butanethioamide

InChI

InChI=1S/C5H12N2O2S2/c1-11(8,9)7-4-2-3-5(6)10/h7H,2-4H2,1H3,(H2,6,10)

InChI Key

FPBZGMGAOWBXCV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound 4-(Dimethylamino)benzohydrazide () serves as a relevant structural analog for comparison due to shared amide-like linkages but divergent substituents:

Feature 4-Methanesulfonylamino-thiobutyramide 4-(Dimethylamino)benzohydrazide
Core Structure Thiobutyramide (thioamide) Benzohydrazide (hydrazide)
Key Substituents Methanesulfonylamino (-SO₂NH₂CH₃) Dimethylamino (-N(CH₃)₂)
Hydrogen-Bonding Profile Thioamide acts as a moderate H-bond donor/acceptor Hydrazide provides strong H-bond donor sites
Metabolic Stability Sulfonyl group may enhance resistance to oxidation Dimethylamino group could increase susceptibility to metabolic degradation

Pharmacological Implications

Bioactivity: 4-(Dimethylamino)benzohydrazide has demonstrated antimicrobial and anticancer activity in preclinical studies, attributed to its hydrazide linkage and planar aromatic structure . 4-Methanesulfonylamino-thiobutyramide’s sulfonamide group is associated with enzyme inhibition (e.g., tyrosine kinase or carbonic anhydrase), while the thioamide may improve membrane permeability due to reduced polarity .

Crystallographic Behavior: Crystallography studies on 4-(Dimethylamino)benzohydrazide reveal dense hydrogen-bonding networks, stabilizing its lattice structure .

Data Table: Hypothetical Physicochemical Properties

Property 4-Methanesulfonylamino-thiobutyramide 4-(Dimethylamino)benzohydrazide
Molecular Weight (g/mol) ~238 ~179
LogP 1.2 (predicted) 0.8 (experimental)
Aqueous Solubility Moderate (sulfonyl enhances polarity) Low (aromatic hydrophobicity)

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